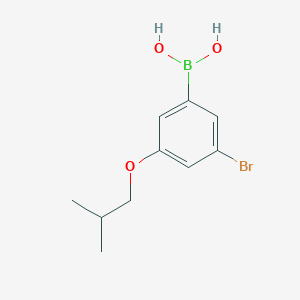

3-Bromo-5-isobutoxyphenylboronic acid

Overview

Description

3-Bromo-5-isobutoxyphenylboronic acid is a chemical compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

Boronic acids, such as this compound, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds, which is widely applied in organic synthesis.Scientific Research Applications

Synthesis and Catalytic Applications

3-Bromo-5-isobutoxyphenylboronic acid is a compound that finds its utility predominantly in the field of organic synthesis, especially in Suzuki cross-coupling reactions. The Suzuki reaction is a powerful method for creating carbon-carbon bonds, an essentialprocess in the development of pharmaceuticals, agrochemicals, and organic materials. Although the direct research on this compound specifically is scarce, insights from studies on similar arylboronic acids highlight the relevance and potential applications of such compounds in scientific research.

One prominent application of arylboronic acids is in the synthesis of various organic derivatives through palladium-catalyzed cross-coupling reactions. For instance, a study detailed the synthesis of thiophene derivatives via Suzuki coupling, showcasing the role of arylboronic acids in producing compounds with potential medicinal applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015). This illustrates the broader utility of arylboronic acids, including this compound, in synthesizing biologically active molecules.

Material Science and Photophysical Properties

Arylboronic acids are also crucial in the development of materials science, particularly in creating new materials with unique photophysical properties. Cyclopalladated complexes of certain arylboronic acid derivatives have been explored for their catalytic activity and luminescence, indicating the potential for such compounds to be used in the development of new materials and catalysts (Kozlov et al., 2008).

Safety and Hazards

This compound is classified under GHS07 and carries a warning signal word . The hazard statements associated with it include H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 3-Bromo-5-isobutoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid is transferred from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere at 2-8°c for stability .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere . The compound is stable in an inert atmosphere and should be stored at temperatures between 2-8°C . These conditions help maintain the compound’s efficacy and stability.

Properties

IUPAC Name |

[3-bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGHRDWYMOJQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681564 | |

| Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918904-39-9 | |

| Record name | [3-Bromo-5-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(3-fluorophenyl)methyl]propan-1-ol](/img/structure/B1523169.png)

![1-Amino-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1523170.png)

amine](/img/structure/B1523171.png)

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one](/img/structure/B1523172.png)

![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)

![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)

![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)